molecular formula C18H14N2O5S B4616083 methyl 4-(5-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate

methyl 4-(5-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate

Cat. No.: B4616083
M. Wt: 370.4 g/mol
InChI Key: WXVYGPGSCOXLGH-OQLLNIDSSA-N
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Description

Methyl 4-(5-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate is a useful research compound. Its molecular formula is C18H14N2O5S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.06234272 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldose Reductase Inhibitory Activity

A significant area of research for derivatives similar to Methyl 4-(5-{[2-(Acetylimino)-4-Oxo-1,3-Thiazolidin-5-Ylidene]Methyl}-2-Furyl)Benzoate involves their inhibitory effects on aldose reductase (ALR2), a key enzyme implicated in diabetic complications. A study by Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives, closely related to the chemical structure , and evaluated them as inhibitors for aldehyde reductase (ALR1) and aldose reductase (ALR2). The research demonstrated that certain derivatives exhibited significant inhibitory potency against ALR2, suggesting their potential utility in developing novel treatments for diabetic complications (Ali et al., 2012).

Anticancer Activity

Another crucial research domain for this compound is its antiproliferative effects against cancer cells. Kumar et al. (2014) synthesized a series of 2, 3 disubstituted 4-thiazolidinone analogues and assessed their antiproliferative impact on human leukemic cells. The study found that specific derivatives, such as Methyl 3-Methoxy-4-(4-Oxo-3-(5-(Piperazin-1-Yl)Pyridin-2-Yl)Thiazolidin-2-Yl)Benzoate, displayed potent activity against various leukemic cell lines, indicating their potential as anticancer agents (Kumar et al., 2014).

Anti-HIV Potential

In the quest for new anti-HIV agents, Liu et al. (1993) explored the cyclocondensation of 1-amino-2-iminonaphtho[1,2-d]thiazole with glyoxylic acid derivatives, leading to compounds structurally related to this compound. While the specific compound 10-Phenyl-9H-Naphtho[1′,2′:4,5]Thiazolo[3,2-B][1,2,4]- Triazin-9-One showed no significant anti-HIV activity, this line of research underscores the potential of thiazolidinone derivatives in developing novel therapeutic agents for HIV (Liu et al., 1993).

Properties

IUPAC Name

methyl 4-[5-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c1-10(21)19-18-20-16(22)15(26-18)9-13-7-8-14(25-13)11-3-5-12(6-4-11)17(23)24-2/h3-9H,1-2H3,(H,19,20,21,22)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVYGPGSCOXLGH-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-(5-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate
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methyl 4-(5-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate
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methyl 4-(5-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate
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methyl 4-(5-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate
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methyl 4-(5-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate
Reactant of Route 6
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methyl 4-(5-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.